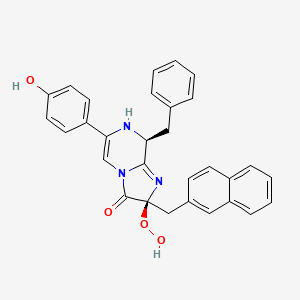
N-Coeleneterazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Coeleneterazine is a luciferin, a molecule that emits light after reacting with oxygen. It is found in many bioluminescent marine organisms, including jellyfish, sea pansies, and hydroids . This compound is widely used in bioluminescence research due to its ability to produce light in the presence of specific enzymes called luciferases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Coeleneterazine involves several steps, starting from commercially available starting materials. One common method involves the condensation of 4-hydroxybenzaldehyde with 2-aminopyrazine to form an intermediate, which is then cyclized to produce the imidazopyrazinone core . The reaction conditions typically require the use of polar aprotic solvents such as dimethylsulfoxide or dimethylformamide, and bases like sodium hydroxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems . The use of high-performance liquid chromatography is common to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Coeleneterazine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form an excited intermediate that emits light.
Reduction: Can be reduced to form various derivatives with different luminescent properties.
Substitution: Various substituents can be introduced to the core structure to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves molecular oxygen in the presence of luciferase enzymes.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products
Oxyluciferin: The primary product formed during the oxidation reaction.
Various Derivatives: Formed through reduction and substitution reactions, each with unique luminescent properties.
Wissenschaftliche Forschungsanwendungen
N-Coeleneterazine has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence studies to understand reaction mechanisms.
Biology: Widely used in bioluminescence imaging to study cellular processes and gene expression.
Medicine: Employed in diagnostic assays and as a reporter in drug discovery.
Industry: Used in the development of biosensors and environmental monitoring tools.
Wirkmechanismus
N-Coeleneterazine exerts its effects through a bioluminescent reaction. The compound reacts with oxygen in the presence of luciferase enzymes to form an excited intermediate, which then emits light as it returns to the ground state . The molecular targets include various luciferases found in marine organisms . The pathways involved are primarily oxidative, leading to the formation of oxyluciferin and the emission of light .
Vergleich Mit ähnlichen Verbindungen
N-Coeleneterazine is unique compared to other luciferins due to its specific luminescent properties and the range of derivatives that can be synthesized . Similar compounds include:
Firefly Luciferin: Produces light in the presence of firefly luciferase and requires adenosine triphosphate and magnesium ions as cofactors.
Vargulin: Found in certain marine organisms and produces blue light.
Cypridina Luciferin: Another marine luciferin with distinct luminescent properties.
This compound stands out due to its versatility and the ability to produce various derivatives with tailored luminescent properties .
Eigenschaften
Molekularformel |
C30H25N3O4 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(2S,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H25N3O4/c34-25-14-12-23(13-15-25)27-19-33-28(26(31-27)17-20-6-2-1-3-7-20)32-30(37-36,29(33)35)18-21-10-11-22-8-4-5-9-24(22)16-21/h1-16,19,26,31,34,36H,17-18H2/t26-,30-/m0/s1 |
InChI-Schlüssel |
OMOBIXPIGAIKCC-YZNIXAGQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
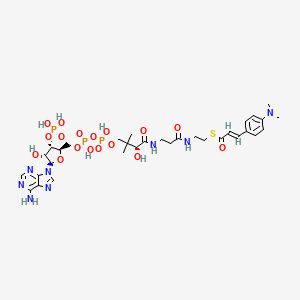

![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
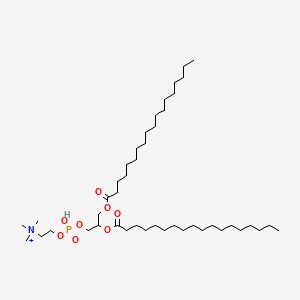
![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
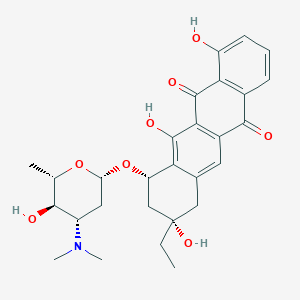
![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)
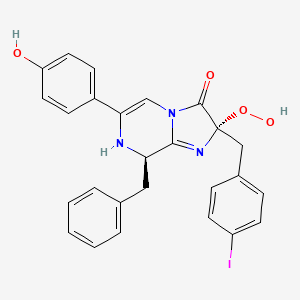
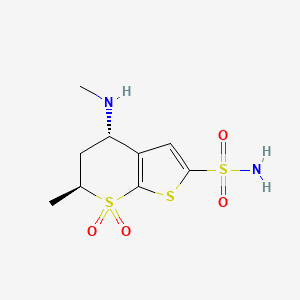
![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)


![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
